![molecular formula C8H13NO2 B14179294 Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate CAS No. 920312-32-9](/img/structure/B14179294.png)
Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate is an organic compound that features both an ester and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . The reaction is typically carried out in an aqueous medium to afford the desired product with high yields and optical purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(prop-2-en-1-yl)amino]butanoate
- Methyl 3-[(prop-2-en-1-yl)amino]pent-2-enoate
- Methyl 3-[(prop-2-en-1-yl)amino]hex-2-enoate
Uniqueness
Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets
Propiedades
Número CAS |
920312-32-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl 3-(prop-2-enylamino)but-2-enoate |
InChI |
InChI=1S/C8H13NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,6,9H,1,5H2,2-3H3 |
Clave InChI |
PYIZFLQDEKOFGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


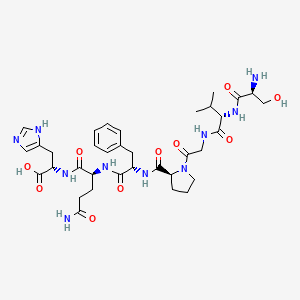
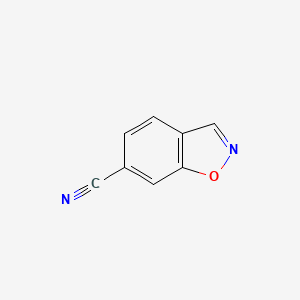
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
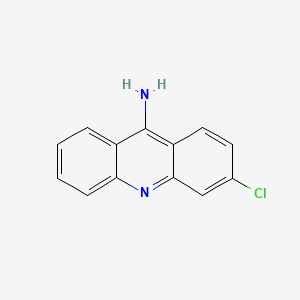
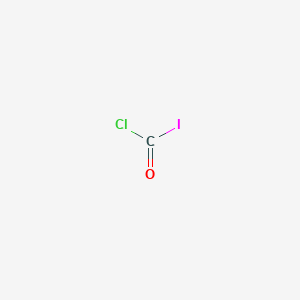
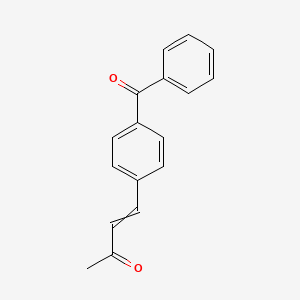
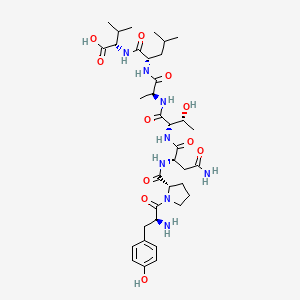

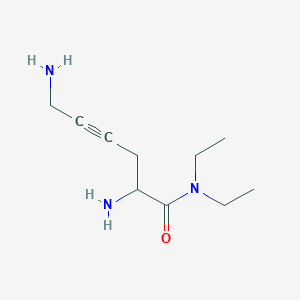

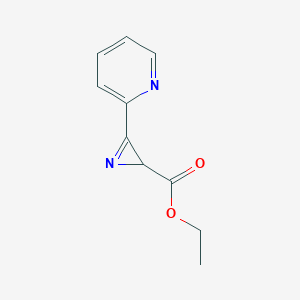
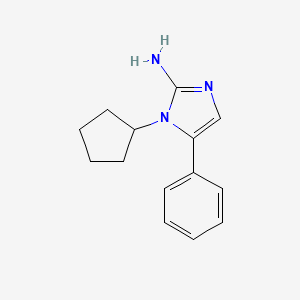
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

